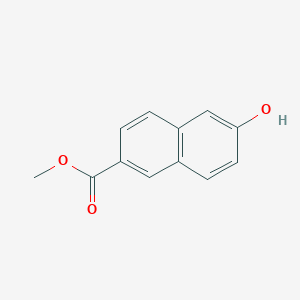
Methyl 6-hydroxy-2-naphthoate
Cat. No. B098014
Key on ui cas rn:
17295-11-3
M. Wt: 202.21 g/mol
InChI Key: UKZOPQRTQJERQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04607117
Procedure details


In the case where 1.0 g of the present compound, methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate are heated in 10.0 g of acetone for 30 min at a temperature between 50° and 70° C. in the presence of 0.02 g of sulfuric acid as a catalyst, methyl 2-hydroxynaphthalene-6-carboxylate is formed nearly quantitatively. The thus formed compound is hydrolyzed nearly quantitatively into 2-hydroxynaphthalene-6-carboxylic acid (acid-6) by heating the thus formed compound for 30 min at a temperature between 20° and 50° C. in an aqueous about 1N alkali solution.
[Compound]
Name
present compound
Quantity
1 g
Type
reactant
Reaction Step One

Name
methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O(C([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=2)[CH:7]=1)(C)C)O.CC(C)=[O:22]>S(=O)(=O)(O)O>[OH:22][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[CH:12]=2)[CH:7]=1
|
Inputs


Step One
[Compound]
|
Name
|
present compound
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=CC=C(C=C2C=C1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
